Marina blue

Description

Properties

IUPAC Name |

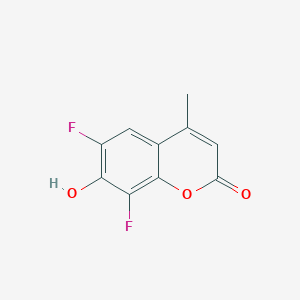

6,8-difluoro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLENVBUPWUQAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318263 | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-23-8 | |

| Record name | Marina Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Marina Blue: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Marina Blue, a blue-emitting fluorescent dye. This document details its photophysical properties, chemical characteristics, and common applications in biological research, with a focus on antibody conjugation and cellular analysis techniques such as flow cytometry and fluorescence microscopy.

Core Properties of Marina Blue

Marina Blue is a coumarin-based dye known for its bright blue fluorescence. Chemically, it is a derivative of 6,8-difluoro-7-hydroxy-4-methylcoumarin.[1] This structural feature contributes to its desirable spectral properties and its utility in various biological applications.[2] The dye is commonly available as a succinimidyl ester (NHS ester), which readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds.[3]

Photophysical and Chemical Data

The key quantitative properties of Marina Blue and its N-hydroxysuccinimide (NHS) ester are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Excitation Maximum (λex) | 365 nm | [3][4][5] |

| Emission Maximum (λem) | 460 nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | 0.89 | [6] |

| Molecular Weight (MW) | 284.22 g/mol | For the parent dye.[4][7] |

| Molecular Weight (MW) of NHS Ester | 367.26 g/mol | For the amine-reactive form.[3] |

| Recommended Laser Line | 355 nm | For flow cytometry applications.[4] |

| Common Emission Filter | 450/50 nm | For flow cytometry applications.[4] |

Chemical Structure and Labeling Chemistry

Marina Blue's utility as a biological label stems from its coumarin core and the ability to functionalize it with reactive groups. The most common reactive form is the N-hydroxysuccinimide (NHS) ester.

Caption: Chemical basis of Marina Blue labeling.

Experimental Protocols

The following sections provide detailed methodologies for antibody conjugation and subsequent use in flow cytometry and fluorescence microscopy. These are general protocols that may require optimization for specific antibodies and experimental systems.

Antibody Conjugation with Marina Blue NHS Ester

This protocol outlines the steps for covalently labeling antibodies with Marina Blue succinimidyl ester.

Materials:

-

Antibody to be labeled (at >0.5 mg/mL in a buffer free of primary amines like Tris or glycine)

-

Marina Blue NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-9.0

-

Purification column (e.g., Sephadex G-25) or centrifugal filter device (10-100 kDa MWCO)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines or carrier proteins like BSA, it must be purified first. This can be achieved by dialysis against PBS or by using an antibody purification kit.[8][9]

-

Adjust the antibody concentration to 1-2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). This can be done by adding 1/10th volume of 1 M sodium bicarbonate to the antibody solution.[10]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Purification:

-

Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a centrifugal filter device.[8][9]

-

If using a column, equilibrate with PBS and elute the conjugate. The first colored fraction is the labeled antibody.

-

If using a centrifugal filter, wash the conjugate multiple times with PBS to remove free dye.

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the intended application) and a preservative like sodium azide.[10]

-

Caption: Workflow for antibody conjugation with Marina Blue NHS Ester.

Flow Cytometry Protocol Using Marina Blue Conjugates

This protocol provides a general framework for staining cells with a Marina Blue-conjugated antibody for flow cytometry analysis.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

Marina Blue-conjugated antibody

-

(Optional) Fc block to prevent non-specific binding

-

(Optional) Viability dye to exclude dead cells

-

Flow cytometer equipped with a UV or violet laser (e.g., 355 nm)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells).

-

Adjust the cell concentration to 1 x 10⁶ to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.

-

-

Blocking (Optional but Recommended):

-

To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice.[12]

-

-

Staining:

-

Add the predetermined optimal concentration of the Marina Blue-conjugated antibody to the cell suspension.

-

Incubate for 20-30 minutes on ice or at 4°C, protected from light.[12]

-

-

Washing:

-

Wash the cells by adding 1-2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant and repeat the wash step one or two more times.[12]

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

If desired, add a viability dye just before analysis.

-

Analyze the samples on a flow cytometer using the appropriate laser for excitation (e.g., 355 nm) and an emission filter centered around 450-460 nm (e.g., 450/50 bandpass filter).[4]

-

Caption: General workflow for cell staining and flow cytometry analysis.

Applications in Research

Marina Blue is a versatile fluorescent dye with applications in various research areas. Its primary use is as a label for biomolecules, particularly antibodies, for use in fluorescence-based detection methods.

-

Flow Cytometry: Due to its excitation in the UV or near-UV range, Marina Blue is well-suited for multicolor flow cytometry panels, where it can be combined with other fluorophores excited by different lasers.[4]

-

Fluorescence Microscopy: Marina Blue conjugates can be used to visualize the localization of specific proteins or other targets in fixed or live cells. Its brightness and photostability make it a reliable choice for imaging applications.[2]

-

High-Throughput Screening: The high quantum yield and extinction coefficient of Marina Blue contribute to its bright signal, making it an ideal fluorophore for sensitive high-throughput screening assays.[2]

References

- 1. Synthesis of novel fluorinated coumarins: excellent UV-light excitable fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. optolongfilter.com [optolongfilter.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Marina Blue Fluorescent Dye Oligonculeotide Labeling [biosyn.com]

- 6. bu.edu [bu.edu]

- 7. Marina blue dye | C12H10F2N2O4 | CID 25195414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. colibri-cytometry.com [colibri-cytometry.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. biotium.com [biotium.com]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 12. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Marina Blue: A Technical Guide to its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marina Blue is a versatile blue-emitting fluorophore built upon a 6,8-difluoro-7-hydroxy-4-methylcoumarin core. Its favorable spectral properties, including strong absorption in the near-UV spectrum and bright blue emission, make it a valuable tool in various life science research applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectral properties of Marina Blue and its key amine-reactive and lipid-associated derivatives. Detailed experimental protocols for protein labeling and liposome incorporation are provided, alongside an example of its application in studying cellular signaling pathways.

Chemical Structure and Derivatives

The core of Marina Blue is the 6,8-difluoro-7-hydroxy-4-methylcoumarin molecule. This basic structure is often functionalized to create reactive probes for labeling various biomolecules. The most common derivatives include an acetohydrazide, a succinimidyl (NHS) ester for targeting primary amines, and a phosphoethanolamine conjugate (DHPE) for incorporation into lipid membranes.

-

Marina Blue (Core Structure): 6,8-Difluoro-7-hydroxy-4-methylcoumarin

-

Marina Blue Acetohydrazide: 2-(6,8-difluoro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetohydrazide[1]

-

Marina Blue NHS Ester: An amine-reactive derivative used for labeling proteins and other molecules with primary amines.[2]

-

Marina Blue DHPE: 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine labeled with the Marina Blue fluorophore, used for studying lipid bilayers and membrane dynamics.[3]

Physicochemical and Spectral Properties

The physicochemical and spectral properties of Marina Blue and its derivatives are summarized in the tables below. These properties make Marina Blue a suitable fluorophore for multiplexing with green and red fluorescent probes.

Table 1: Physicochemical Properties of Marina Blue and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |

| Marina Blue (Core) | C₁₀H₆F₂O₃ | 212.15 | Soluble in DMSO, DMF, Methanol |

| Marina Blue Acetohydrazide | C₁₂H₁₀F₂N₂O₄ | 284.22 | - |

| Marina Blue NHS Ester | C₁₆H₁₁F₂NO₇ | 367.26 | Soluble in DMSO, DMF[2] |

| Marina Blue DHPE | - | - | Soluble in organic solvents like chloroform |

Table 2: Spectral Properties of Marina Blue and its Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Marina Blue (Core) | ~365 | ~460 | ~19,000 | - |

| Marina Blue Acetohydrazide | ~365 | ~460 | - | - |

| Marina Blue NHS Ester | 365[2] | 460[2] | 19,000[2] | - |

| Marina Blue DHPE | 365[3] | 460[3] | - | - |

Experimental Protocols

Protein Labeling with Marina Blue NHS Ester

This protocol provides a general procedure for conjugating Marina Blue NHS ester to proteins containing primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Marina Blue NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve Marina Blue NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution for a 10- to 20-fold molar excess of dye to protein.

-

Slowly add the dye solution to the protein solution while gently stirring or vortexing.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and at ~365 nm (for Marina Blue).

-

Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

-

Logical Workflow for Protein Labeling:

Incorporation of Marina Blue DHPE into Liposomes

This protocol describes the preparation of liposomes incorporating the fluorescent lipid analog Marina Blue DHPE using the thin-film hydration method followed by extrusion.

Materials:

-

Primary lipid(s) (e.g., DOPC, DPPC) in chloroform

-

Marina Blue DHPE in chloroform

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, mix the desired amounts of the primary lipid(s) and Marina Blue DHPE (typically 0.1-1 mol%) dissolved in chloroform.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Dry the film further under vacuum for at least 1 hour to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the hydration buffer pre-warmed to a temperature above the phase transition temperature of the primary lipid.

-

Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the extruder with the desired pore size membrane.

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a defined size.

-

-

Purification (Optional): To remove any un-incorporated dye or other impurities, the liposome suspension can be purified by size-exclusion chromatography or dialysis.

Experimental Workflow for Liposome Preparation:

Application in Signaling Pathway Analysis

Fluorescently labeled biomolecules are instrumental in elucidating complex cellular signaling pathways. For instance, a protein involved in a specific pathway can be labeled with Marina Blue to study its localization, interaction with other proteins via Förster Resonance Energy Transfer (FRET), or its internalization.

One such pathway involves the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is implicated in mast cell activation and pseudo-allergic reactions. A coumarin-based fluorescent agonist for MRGPRX2 has been used to study this pathway. The binding of the fluorescent agonist to MRGPRX2 on the mast cell surface can trigger a signaling cascade leading to degranulation and the release of inflammatory mediators.

Signaling Pathway of MRGPRX2 Activation:

Conclusion

Marina Blue and its derivatives are powerful fluorescent tools for researchers in various fields of life sciences. Their bright blue fluorescence, coupled with the availability of reactive forms for conjugation, enables a wide range of applications from labeling proteins and lipids to studying complex cellular processes. The detailed protocols and information provided in this guide aim to facilitate the effective use of Marina Blue in scientific research and drug development.

References

- 1. interchim.fr [interchim.fr]

- 2. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Marina Blue: An In-depth Technical Guide to its Photophysical Properties and Applications

Abstract

Photophysical Properties of Marina Blue

Marina Blue is a blue-emitting fluorescent dye that is widely utilized in various biological applications due to its favorable spectral characteristics in the near-UV excitation range. A summary of its key photophysical properties is presented in the table below.

| Property | Value |

| Excitation Maximum (λex) | ~365 nm[1][2][3] |

| Emission Maximum (λem) | ~460 nm[1][2][3][4] |

| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹[2] |

| Quantum Yield (Φ) | Not readily available in literature |

| Recommended Laser Line | 355 nm[4] |

| Common Emission Filter | 450/50 nm[4] |

Experimental Protocols

Measurement of Fluorescence Spectra

A detailed protocol for acquiring the excitation and emission spectra of Marina Blue is outlined below. This procedure is fundamental for verifying the spectral characteristics of the dye in a specific experimental setup.

Materials:

-

Fluorometer (Spectrofluorometer)

-

Quartz cuvettes

-

Marina Blue stock solution (e.g., in DMSO)

-

Appropriate solvent (e.g., phosphate-buffered saline, PBS)

-

Micropipettes

Procedure:

-

Instrument Warm-up: Turn on the fluorometer and its light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes to ensure a stable output.

-

Sample Preparation: Prepare a dilute solution of Marina Blue in the desired solvent. The absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the Marina Blue solution. Place the cuvette in the fluorometer's sample holder and record a blank spectrum for both excitation and emission scans. This will be used for background subtraction.

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength to the known maximum of Marina Blue (~365 nm).

-

Set the emission scan range (e.g., 400 nm to 600 nm).

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Acquire the emission spectrum.

-

-

Excitation Spectrum Acquisition:

-

Set the emission wavelength to the known maximum of Marina Blue (~460 nm).

-

Set the excitation scan range (e.g., 300 nm to 450 nm).

-

Keep the slit widths the same as for the emission scan.

-

Acquire the excitation spectrum.

-

-

Data Analysis: Subtract the blank spectra from the corresponding sample spectra. The resulting spectra can be normalized to the peak intensity for presentation.

Determination of Fluorescence Quantum Yield (Relative Method)

As the quantum yield of Marina Blue is not widely reported, the following protocol, based on the comparative method of Williams et al., can be used for its determination. This method involves comparing the fluorescence of Marina Blue to a well-characterized standard with a known quantum yield.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Marina Blue solutions of varying concentrations

-

Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) of varying concentrations

-

Solvent compatible with both Marina Blue and the standard

Procedure:

-

Prepare a series of dilutions for both Marina Blue and the quantum yield standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both Marina Blue and the standard. The resulting plots should be linear.

-

Calculate the gradient (slope) of the straight line for both plots.

-

Calculate the quantum yield of Marina Blue (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

-

Bioconjugation of Marina Blue Succinimidyl Ester to a Protein

Marina Blue is available as an amine-reactive succinimidyl ester (SE), which is ideal for labeling proteins and peptides. The following is a general protocol for this bioconjugation.[5]

Materials:

-

Marina Blue succinimidyl ester

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

-

Anhydrous dimethylsulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Stirring plate and stir bar

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the Marina Blue SE in DMSO to a concentration of 1-10 mg/mL.

-

Labeling Reaction:

-

Slowly add a calculated amount of the dye stock solution to the stirring protein solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

The first colored fraction to elute will be the Marina Blue-labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~365 nm (for Marina Blue).

-

The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of the dye to the A280 reading.

-

Visualizations

Experimental Workflow: Fluorescence Spectroscopy

The following diagram illustrates the typical workflow for measuring the excitation and emission spectra of a fluorescent molecule like Marina Blue.

Caption: Workflow for Fluorescence Spectroscopy.

Experimental Workflow: Protein Bioconjugation

This diagram outlines the key steps involved in labeling a protein with Marina Blue succinimidyl ester.

Caption: Protein Bioconjugation Workflow.

Signaling Pathway: Antibody-based Detection of a Cell Surface Receptor

Fluorescent dyes like Marina Blue are crucial for visualizing cellular components and processes. The following diagram illustrates a common application: the use of a Marina Blue-labeled secondary antibody to detect a primary antibody bound to a cell surface receptor, a fundamental technique in immunofluorescence microscopy.

Caption: Cell Surface Receptor Detection.

References

- 1. Spectrum [Marina Blue] | AAT Bioquest [aatbio.com]

- 2. marinbio.com [marinbio.com]

- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. peptide.com [peptide.com]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

The Core Principles of Marina Blue Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental principles of Marina Blue, a versatile blue-emitting fluorophore. We will explore its photophysical properties, provide detailed experimental protocols for its application, and illustrate a general workflow for its use in biological research.

Core Photophysical Properties of Marina Blue

Marina Blue is a fluorescent dye belonging to the coumarin family. Its fluorescence arises from the electronic structure of its 6,8-difluoro-7-hydroxy-4-methylcoumarin core. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

The key quantitative parameters that define the fluorescence performance of Marina Blue are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 365 nm | [1] |

| Emission Maximum (λem) | 460 nm | [1] |

| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | Not explicitly stated for Marina Blue, but coumarin dyes can have quantum yields ranging from 0.60 to over 0.90, depending on the solvent and structural modifications.[2][3][4][5] | |

| Molecular Weight | ~284 g/mol (for the dye itself) | [1] |

Experimental Protocols

Marina Blue is most commonly utilized in its amine-reactive succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form for covalently labeling proteins and other biomolecules.[10][11] This allows for its use in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.

Protocol 1: Labeling of Antibodies with Marina Blue Succinimidyl Ester

This protocol provides a general procedure for conjugating Marina Blue SE to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody of interest (in an amine-free buffer)

-

Marina Blue Succinimidyl Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction tubes

-

Stirring/vortexing equipment

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.

-

-

Dye Preparation:

-

Immediately before use, dissolve the Marina Blue SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

While gently stirring or vortexing the antibody solution, slowly add the dissolved Marina Blue SE. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

-

Load the reaction mixture onto the column and elute with PBS.

-

Collect the fractions containing the fluorescently labeled antibody. The first colored band to elute is typically the conjugated antibody.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL (the average number of dye molecules per antibody molecule) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Marina Blue (~365 nm).

-

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol describes a general procedure for staining fixed and permeabilized adherent cells with a Marina Blue-conjugated antibody.

Materials:

-

Cells grown on coverslips or in chamber slides

-

PBS

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS)

-

Marina Blue-conjugated primary or secondary antibody

-

Mounting Medium

-

Microscope slides

Procedure:

-

Cell Fixation:

-

Permeabilization (for intracellular targets):

-

If staining an intracellular antigen, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[14]

-

-

Antibody Incubation:

-

Washing:

-

Wash the cells three to five times with PBS to remove unbound antibody.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with a DAPI or UV filter set.

-

Protocol 3: Flow Cytometry Staining

This protocol outlines a general procedure for staining suspended cells for flow cytometry analysis using a Marina Blue-conjugated antibody.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

-

Marina Blue-conjugated antibody

-

Flow cytometry tubes

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

-

Blocking (Optional but Recommended):

-

To block Fc receptors and reduce non-specific binding, incubate the cells with an Fc block reagent for 10-15 minutes on ice.

-

-

Antibody Staining:

-

Add the predetermined optimal concentration of the Marina Blue-conjugated antibody to the cell suspension.

-

Incubate for 20-30 minutes on ice in the dark.[16]

-

-

Washing:

-

Wash the cells twice by adding 2-3 mL of Flow Cytometry Staining Buffer, centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes, and decanting the supernatant.[16]

-

-

Resuspension and Analysis:

-

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

-

Analyze the stained cells on a flow cytometer equipped with a UV or violet laser for excitation.[1]

-

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for antibody labeling and subsequent use in immunofluorescence and flow cytometry.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. benchchem.com [benchchem.com]

- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. omlc.org [omlc.org]

- 5. omlc.org [omlc.org]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. static.horiba.com [static.horiba.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. biotium.com [biotium.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. learn.cellsignal.com [learn.cellsignal.com]

- 15. biotium.com [biotium.com]

- 16. clyte.tech [clyte.tech]

Marina Blue: A Technical Guide to a Seminal Blue Fluorophore

For Immediate Release

This technical guide provides a comprehensive overview of the Marina Blue fluorophore, a foundational tool in fluorescence-based research. Tailored for researchers, scientists, and professionals in drug development, this document details its discovery, physicochemical properties, and established experimental applications.

Executive Summary

Marina Blue (6,8-difluoro-7-hydroxy-4-methylcoumarin) is a UV-excitable fluorophore renowned for its bright blue emission and high photostability. Developed in the late 1990s, its unique difluoro-substituted coumarin structure confers advantageous properties, including a high fluorescence quantum yield and strong fluorescence at neutral pH. These characteristics have made it a valuable tool for conjugating to proteins, peptides, and nucleic acids, enabling sensitive detection in a variety of platforms, most notably flow cytometry and fluorescence microscopy. This guide will explore the technical details underpinning its utility in modern biological research.

History and Discovery

Marina Blue was developed and characterized by scientists W.C. Sun, K.R. Gee, and R.P. Haugland at Molecular Probes, Inc. (now part of Thermo Fisher Scientific). Their seminal work, published in 1998, described the synthesis of a series of novel fluorinated 7-hydroxycoumarins designed to improve upon existing UV-excitable dyes.[1]

The parent compound, 7-hydroxy-4-methylcoumarin, was a well-known fluorophore, but its fluorescence was pH-dependent and suboptimal at neutral pH. The key innovation in Marina Blue was the addition of two electron-withdrawing fluorine atoms to the coumarin core at positions 6 and 8. This modification significantly lowered the pKa of the 7-hydroxyl group, making the molecule strongly fluorescent at physiological pH.[2] The researchers demonstrated that this fluorination also led to higher quantum yields and improved photostability, establishing Marina Blue and its carboxylic acid counterpart, Pacific Blue, as superior fluorescent dyes for biological applications.[1]

Physicochemical and Spectroscopic Properties

The performance of a fluorophore is defined by its intrinsic photophysical properties. Marina Blue exhibits excellent brightness and spectral characteristics for detection with standard UV excitation sources and DAPI filter sets.[2] The key quantitative parameters for Marina Blue and its widely used amine-reactive derivative are summarized below.

Quantitative Data Summary

| Property | Marina Blue (Core Structure) | Marina Blue Succinimidyl Ester |

| Chemical Name | 6,8-Difluoro-7-hydroxy-4-methylcoumarin | 6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester |

| Molecular Formula | C₁₀H₆F₂O₃ | C₁₄H₉F₂NO₅ |

| Molecular Weight | 212.15 g/mol | 367.26 g/mol [2] |

| Excitation Max (λex) | ~365 nm[3] | ~365 nm[2] |

| Emission Max (λem) | ~460 nm[3] | ~460 nm[2] |

| Extinction Coefficient (ε) | Not specified | 19,000 cm⁻¹M⁻¹[2] |

| Quantum Yield (Φ) | 0.63 - 0.89[1] | Not specified |

| Solubility | DMSO, DMF, Methanol | DMSO, DMF[2] |

Key Experimental Methodologies and Workflows

Marina Blue is primarily used as a labeling reagent. Its succinimidyl ester (NHS ester) derivative is the most common tool for covalently conjugating the dye to primary amines on proteins, amine-modified oligonucleotides, and other molecules.[2]

Synthesis and Activation Workflow

The synthesis of Marina Blue and its activation to an amine-reactive NHS ester is a multi-step chemical process. The diagram below provides a high-level overview of this workflow, starting from the basic chemical precursors.

Caption: High-level workflow for the synthesis of the Marina Blue core and its activation.

Protocol: Antibody Labeling with Marina Blue Succinimidyl Ester

This protocol provides a general procedure for conjugating Marina Blue NHS ester to a primary antibody. The optimal dye-to-protein ratio may need to be determined empirically.

1. Reagent Preparation:

-

Antibody Solution: Prepare the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The antibody solution should be free of stabilizers like BSA or gelatin. A concentration of 2-5 mg/mL is recommended.

-

Dye Stock Solution: Allow the vial of Marina Blue Succinimidyl Ester to equilibrate to room temperature. Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

2. Conjugation Reaction:

-

While gently stirring the antibody solution, slowly add the reactive dye solution. A typical starting molar ratio is 10-20 moles of dye per mole of antibody.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

3. Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like 1X PBS.

-

The first colored band to elute from the column is the antibody conjugate.

-

Alternatively, for small-scale reactions, ultrafiltration can be used to remove free dye.

4. Determination of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~365 nm (A₃₆₅).

-

Calculate the protein concentration using the formula: Protein Conc. (M) = [A₂₈₀ - (A₃₆₅ × CF)] / ε_protein (Where CF is a correction factor for dye absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody).

-

Calculate the DOL using the formula: DOL = A₃₆₅ / (ε_dye × Protein Conc. (M)) (Where ε_dye is 19,000 cm⁻¹M⁻¹).

5. Storage:

-

Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a stabilizer like BSA and store at -20°C.

Caption: Step-by-step workflow for labeling an antibody with Marina Blue NHS Ester.

Protocol: Cell Surface Staining for Flow Cytometry

This protocol describes the use of a Marina Blue-conjugated antibody for staining cell surface antigens for analysis by flow cytometry.

1. Cell Preparation:

-

Harvest cells and wash them with cold staining buffer (e.g., PBS with 1-2% BSA).

-

Adjust the cell concentration to 1 x 10⁷ cells/mL in cold staining buffer.

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.

2. Fc Receptor Blocking (Optional but Recommended):

-

To prevent non-specific binding, add an Fc receptor blocking antibody to the cell suspension.

-

Incubate for 10-15 minutes on ice.

3. Staining:

-

Add the predetermined optimal amount of the Marina Blue-conjugated primary antibody to the cells.

-

Vortex gently and incubate for 20-30 minutes on ice, protected from light.

4. Wash:

-

Add 2 mL of cold staining buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Decant the supernatant. Repeat the wash step one or two more times.

5. Resuspension and Analysis:

-

Resuspend the cell pellet in 200-500 µL of cold staining buffer.

-

(Optional) Add a viability dye (e.g., Propidium Iodide) just before analysis to exclude dead cells.

-

Analyze the samples on a flow cytometer equipped with a UV or violet laser for excitation.

Caption: Standard procedure for staining cell surface markers for flow cytometry analysis.

Conclusion

Marina Blue remains a significant fluorophore in biological research due to its robust performance, particularly its strong, pH-insensitive fluorescence and high quantum yield. Its development was a key step in expanding the palette of UV-excitable dyes available to scientists. While newer fluorophores have since been developed, the principles behind Marina Blue's design and its continued use in established protocols underscore its foundational role in the field of fluorescence labeling and detection.

References

An In-depth Technical Guide to the Applications of Coumarin-Based Dyes in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of coumarin-based dyes in scientific research. Coumarin derivatives are a versatile class of fluorophores with a wide range of applications stemming from their favorable photophysical properties, including high quantum yields and excellent photostability. Their utility is further enhanced by the relative ease of chemical modification, allowing for the development of "smart" probes tailored to specific analytes and biological environments. This document details their use as fluorescent probes for cellular imaging, sensors for ions and small molecules, and as tracers in drug delivery systems.

Core Principles: Mechanisms of Fluorescence Modulation

The functionality of coumarin-based probes is primarily governed by three photo-induced mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). Understanding these mechanisms is crucial for the design and interpretation of experiments using these dyes.

Photoinduced Electron Transfer (PET)

In a typical PET-based sensor, the coumarin fluorophore is linked to an electron-donating moiety (receptor) that quenches its fluorescence in the ground state. Upon binding of the target analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.

A Technical Guide to Fluorophores for UV Excitation: Principles, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of fluorophores excitable by ultraviolet (UV) light, tailored for professionals in research and drug development. We will delve into the core principles of UV-excited fluorescence, explore a curated selection of commonly used fluorophores with their key photophysical properties, and provide detailed experimental protocols for their application in modern biological research.

Core Principles of UV-Excited Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. When using UV excitation, a high-energy photon in the UV range (typically 200-400 nm) elevates a fluorophore to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state before returning to its ground state, releasing the excess energy as a photon of lower energy (longer wavelength) light. This emitted light is the fluorescence that is detected and measured.

Several key parameters define the effectiveness of a fluorophore for a given application:

-

Extinction Coefficient (ε): This value represents the molar absorptivity of a fluorophore at a specific wavelength and is a measure of how efficiently the molecule absorbs light. A higher extinction coefficient leads to a greater number of absorbed photons and, consequently, a brighter fluorescent signal.[1]

-

Quantum Yield (QY or Φ): The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[1] It quantifies the efficiency of the fluorescence process. A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible brightness.[2]

-

Stokes Shift: This is the difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum. A larger Stokes shift is generally desirable as it facilitates the separation of the emitted fluorescence from the excitation light, improving the signal-to-noise ratio.

-

Photostability: This refers to the ability of a fluorophore to resist photobleaching, which is the irreversible photochemical destruction of the molecule upon exposure to excitation light.[3] Higher photostability allows for longer exposure times and more robust imaging.

While UV-excitable fluorophores are invaluable for many applications, it is important to be aware of potential challenges. UV light can be phototoxic to living cells, and many biological samples exhibit autofluorescence when excited with UV light, which can increase background noise.[4] Careful selection of fluorophores and experimental conditions is crucial to mitigate these effects.

Quantitative Data for Common UV-Excitable Fluorophores

The selection of an appropriate fluorophore is critical for the success of any fluorescence-based experiment. The following table summarizes the key spectral properties of a selection of commonly used UV-excitable dyes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Small Organic Dyes | ||||

| Alexa Fluor 350 | 346 | 442 | 19,000 | 0.67 |

| DAPI | 358 | 461 | 33,000 | 0.92 |

| Hoechst 33342 | 350 | 461 | 42,000 | 0.42 |

| AMCA | 353 | 442 | 20,000 | 0.60 |

| Pacific Blue | 410 | 455 | 30,000 | 0.80 |

| Cascade Blue | 400 | 423 | 28,000 | 0.54 |

| Fluorescent Proteins | ||||

| mCerulean | 433 | 475 | 43,000 | 0.62 |

| TagBFP | 399 | 456 | 48,000 | 0.43 |

| Quantum Dots | ||||

| Qdot® 525 | ~350 | 525 | Not specified | High |

Note: Extinction coefficients and quantum yields can be influenced by the local environment, such as solvent polarity and pH. The values presented here are for guidance and may vary under different experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing UV-excitable fluorophores.

Immunofluorescence Staining of Fixed Cells

This protocol outlines the steps for immunofluorescently labeling intracellular antigens in cultured cells grown on coverslips.

Reagents Required:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS

-

Primary Antibody (specific to the target antigen)

-

UV-Excitable Fluorophore-Conjugated Secondary Antibody

-

Antifade Mounting Medium with a nuclear counterstain (e.g., DAPI)

Procedure:

-

Cell Culture and Fixation:

-

Grow cells to the desired confluency on sterile glass coverslips in a culture dish.

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the UV-excitable fluorophore-conjugated secondary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Mounting:

-

Carefully remove the coverslips from the dish and gently wick away excess buffer.

-

Mount the coverslips onto microscope slides using a drop of antifade mounting medium containing a nuclear counterstain like DAPI.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen UV-excitable fluorophore and counterstain.

-

Flow Cytometry for Cell Viability and Surface Marker Analysis

This protocol describes the use of a UV-excitable fixable viability dye in conjunction with fluorescently labeled antibodies for flow cytometry.

Reagents Required:

-

Single-cell suspension of your cells of interest

-

Phosphate-Buffered Saline (PBS)

-

Fixable Viability Dye (e.g., excitable by a UV or violet laser)

-

Fluorophore-conjugated antibodies for surface markers

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

12x75mm polystyrene tubes

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of your cells at a concentration of 1-10 x 10⁶ cells/mL in PBS.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

-

Viability Staining:

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Add 1 µL of the fixable viability dye and vortex immediately.

-

Incubate for 20-30 minutes at 4°C, protected from light.

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

-

Surface Marker Staining:

-

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

Add the predetermined optimal concentration of your fluorophore-conjugated antibodies.

-

Incubate for 20-30 minutes at 4°C, protected from light.

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (typically 300-500 µL).

-

Acquire the data on a flow cytometer equipped with a UV or violet laser and the appropriate detectors for your chosen fluorophores.

-

Application in Drug Development: Studying GPCR Signaling with FRET

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, including those involved in G-protein coupled receptor (GPCR) signaling. By genetically encoding FRET-based biosensors into cells, researchers can monitor the real-time dynamics of second messengers like cyclic AMP (cAMP) in response to drug candidates.[2][5]

A common FRET pair for biosensors is mCerulean (a cyan fluorescent protein, the donor) and mCitrine (a yellow fluorescent protein, the acceptor).[6] In a cAMP biosensor, these fluorescent proteins are linked by a cAMP-binding domain. In the absence of cAMP, the biosensor is in a "closed" conformation, bringing mCerulean and mCitrine into close proximity, resulting in high FRET. Upon GPCR activation and subsequent cAMP production, cAMP binds to the biosensor, causing a conformational change that separates the fluorescent proteins, leading to a decrease in FRET.

Experimental Workflow for FRET-based cAMP Measurement

This protocol outlines the general steps for measuring cAMP dynamics in living cells using a genetically encoded FRET biosensor.

Materials and Reagents:

-

Mammalian cell line of interest

-

Expression plasmid encoding the FRET-based cAMP biosensor

-

Transfection reagent

-

Cell culture medium and supplements

-

Imaging medium (e.g., HBSS)

-

GPCR agonist/antagonist compounds

-

Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the FRET pair and environmental control (temperature, CO₂)

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in imaging-compatible dishes (e.g., glass-bottom dishes).

-

Transfect the cells with the cAMP biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for biosensor expression.

-

-

Live-Cell Imaging Setup:

-

Replace the culture medium with imaging medium.

-

Mount the dish on the fluorescence microscope stage within an environmentally controlled chamber.

-

-

Baseline FRET Measurement:

-

Identify cells expressing the biosensor.

-

Acquire a series of baseline images in both the donor and acceptor emission channels upon donor excitation.

-

-

Compound Stimulation:

-

Add the GPCR agonist or antagonist to the imaging dish at the desired concentration.

-

Continue acquiring images in both channels to monitor the change in FRET over time.

-

-

Data Analysis:

-

For each time point, calculate the ratio of acceptor emission to donor emission (FRET ratio).

-

Plot the change in FRET ratio over time to visualize the cAMP dynamics in response to the compound.

-

This technical guide provides a foundational understanding of UV-excitable fluorophores and their application in key research and drug development workflows. By understanding the core principles and following detailed protocols, researchers can effectively leverage these powerful tools to advance their scientific discoveries.

References

- 1. Physical Properties That Define Fluorescence | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Fluorescence Microscopy with Deep UV, Near UV, and Visible Excitation for In Situ Detection of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring spatiotemporal cAMP dynamics within an endogenous signaling compartment using FluoSTEP-ICUE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP biosensors applied in molecular pharmacological studies of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

basic characteristics of blue fluorescent probes

An In-depth Technical Guide on the Core Characteristics of Blue Fluorescent Probes

Introduction

Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of molecular processes within complex biological systems.[1] Among the spectral classes of these probes, blue fluorescent probes, which typically absorb ultraviolet (UV) or near-UV light and emit in the 400-500 nm range, hold a unique position.[2] They serve as crucial components in multicolor imaging experiments and as effective Förster Resonance Energy Transfer (FRET) donors for green and yellow fluorescent proteins.[3][4]

This guide provides a comprehensive overview of the fundamental characteristics of blue fluorescent probes, focusing on their photophysical properties, common applications, and the experimental methodologies required for their effective use. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques.

Core Photophysical Characteristics

The utility of a fluorescent probe is defined by its photophysical properties. These characteristics determine its brightness, stability, and suitability for specific applications and instrumentation.

Excitation and Emission Spectra

A fluorophore absorbs light energy at a specific range of wavelengths, known as its excitation spectrum, and subsequently re-emits light at a longer wavelength range, its emission spectrum.[1][5] The wavelength at which the highest absorption occurs is the excitation maximum (λ_ex), and the wavelength of peak emission is the emission maximum (λ_em). The difference between these two maxima is termed the Stokes Shift.[2] A larger Stokes shift is often desirable as it simplifies the separation of emission light from scattered excitation light, improving the signal-to-noise ratio.

Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing maximum brightness.[6] Probes with higher quantum yields are brighter and more easily detected. For example, the blue fluorescent protein variant Azurite has a significantly enhanced quantum yield of 0.55 compared to its predecessors.[4]

Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[7] This property is typically on the nanosecond scale and is often independent of the probe's concentration. Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that utilizes the fluorescence lifetime to probe the local environment of a fluorophore, providing insights into factors like viscosity, ion concentration, and molecular binding.[7][8]

Photostability

Photostability refers to a fluorophore's resistance to photobleaching, an irreversible process where the molecule loses its ability to fluoresce upon repeated excitation.[9] Low photostability limits the duration of imaging experiments and the intensity of excitation light that can be used. Significant efforts in probe development have focused on enhancing photostability. For instance, mTagBFP2 is 1.2-fold and 1.7-fold more photostable than its predecessor mTagBFP in widefield and confocal microscopy, respectively.[10]

Types of Blue Fluorescent Probes

Blue fluorescent probes can be broadly categorized into two main classes: genetically encoded fluorescent proteins and synthetic small-molecule dyes.

Genetically Encoded Probes (Blue Fluorescent Proteins)

The first blue fluorescent proteins (BFPs) were derived from the Aequorea victoria green fluorescent protein (GFP).[3] A key mutation, replacing tyrosine at position 66 with histidine (Y66H), shifts the emission from green to blue.[3][4] Subsequent research has led to the development of numerous improved variants with enhanced brightness, monomeric behavior, and photostability.[4][10] These probes can be genetically fused to a protein of interest, enabling the tracking of its expression and localization in living cells.[11]

Table 1: Photophysical Properties of Common Blue Fluorescent Proteins

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |

|---|---|---|---|---|

| BFP (original) | 384 | 448 | 0.34[4] | Low[4] |

| EBFP2 | 386 | 448 | ~0.45[3] | 550x higher than EBFP[3] |

| Azurite | 384 | 448 | 0.55[4] | 40-fold higher than BFP[4] |

| mTagBFP | 399 | 456 | ~0.63[3] | Moderate[10] |

| mTagBFP2 | 401 | 456 | ~0.63[10] | High; 1.7x higher than mTagBFP[10] |

Synthetic Small-Molecule Probes

Synthetic probes are organic dyes designed for specific applications. They often offer high brightness, excellent photostability, and the ability to be chemically modified for targeting specific cellular components or sensing particular analytes.[12][13] Examples include coumarin derivatives and probes like DAPI and Hoechst, which are widely used as nuclear counterstains.[2]

Table 2: Photophysical Properties of Common Synthetic Blue Fluorescent Dyes

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Common Application |

|---|---|---|---|---|

| Alexa Fluor 350 | 346 | 442 | 96 | Bioconjugation |

| DAPI | 358 | 461 | 103 | DNA Staining (Nucleus) |

| Hoechst 33342 | 350 | 461 | 111 | DNA Staining (Live-Cell Nucleus) |

| Biosearch Blue | 352 | 447 | 95 | General Labeling[14] |

| 7-Hydroxy-4-methylcoumarin | 352 | 447 | 95 | pH sensing, Enzyme assays[14] |

Methodologies and Logical Workflows

The effective use of blue fluorescent probes requires robust experimental design and an understanding of the underlying principles of fluorescence detection.

Principle of Fluorescence

The process of fluorescence is often depicted using a Jablonski diagram. A molecule in its ground electronic state (S₀) absorbs a photon, promoting it to an excited singlet state (S₁). Following a brief period of vibrational relaxation, the molecule returns to the ground state, releasing the absorbed energy as a photon of lower energy (longer wavelength).

Caption: Simplified Jablonski diagram illustrating fluorescence excitation and emission.

Logical Pathway of BFP Development

The creation of blue fluorescent proteins from their green precursors is a prime example of rational protein engineering. By targeting specific amino acid residues within the chromophore environment, the spectral properties can be systematically altered.

References

- 1. researchgate.net [researchgate.net]

- 2. Blue fluorogenic probes for cell plasma membranes fill the gap in multicolour imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A short guide on blue fluorescent proteins: limits and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent Probes | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. Fluorescence lifetime imaging microscopy of flexible and rigid dyes probes the biophysical properties of synthetic and biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Investigations on Average Fluorescence Lifetimes for Visualizing Multi-Exponential Decays [frontiersin.org]

- 9. blog.addgene.org [blog.addgene.org]

- 10. An Enhanced Monomeric Blue Fluorescent Protein with the High Chemical Stability of the Chromophore | PLOS One [journals.plos.org]

- 11. Summary: Designing a Fluorescence Microscopy Experiment [ibiology.org]

- 12. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Spectrum [Biosearch Blue] | AAT Bioquest [aatbio.com]

Marina Blue Dye: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marina Blue is a fluorescent dye belonging to the coumarin family, characterized by its bright blue emission under ultraviolet (UV) excitation. Its photophysical properties make it a valuable tool in various biological and chemical applications, including fluorescence microscopy, flow cytometry, and as a component in fluorescent probes. A critical aspect of employing Marina Blue in experimental and developmental workflows is a thorough understanding of its solubility and compatibility with a range of solvents. This technical guide provides a comprehensive overview of the solubility characteristics of Marina Blue and its derivatives, along with detailed experimental protocols for assessing solubility.

Core Properties of Marina Blue

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀F₂N₂O₄ | --INVALID-LINK--1 |

| Molecular Weight | 284.22 g/mol | [2](2) |

| Excitation Maximum (Ex) | 365 nm | [2](2) |

| Emission Maximum (Em) | 460 nm | [2](2) |

Solubility Data

Precise quantitative solubility data for Marina Blue dye in a wide range of organic solvents is not extensively published in publicly available literature. However, based on product datasheets and related documents, the following qualitative solubility information has been compiled. It is important to note that the solubility of fluorescent dyes can be influenced by factors such as purity, crystalline form, temperature, and the presence of contaminants.

Table 1: Qualitative Solubility of Marina Blue and its NHS Ester Derivative

| Solvent | Marina Blue | Marina Blue NHS Ester |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | May dissolve (in most cases)[3](3) | Soluble[4](4) |

| Dimethylformamide (DMF) | May dissolve (in some cases)[3](3) | Soluble[4](4) |

| Polar Protic Solvents | ||

| Water (H₂O) | May dissolve (in some cases)[3](3) | Not Reported |

| Ethanol | May dissolve (in some cases)[3](3) | Not Reported |

Experimental Protocols

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following protocol outlines a general method for determining the solubility of Marina Blue dye.

Protocol 1: Determination of Marina Blue Solubility

1. Objective: To determine the saturation solubility of Marina Blue dye in a specific solvent at a defined temperature.

2. Materials:

- Marina Blue dye (solid)

- Solvent of interest (e.g., DMSO, DMF, water, ethanol)

- Analytical balance (accurate to at least 0.1 mg)

- Vortex mixer

- Thermostatic shaker or water bath

- Centrifuge

- Spectrophotometer or spectrofluorometer

- Volumetric flasks and pipettes

- Syringe filters (0.2 µm pore size, compatible with the solvent)

3. Procedure:

- Preparation of Supersaturated Solution:

- Accurately weigh an excess amount of Marina Blue dye (e.g., 10 mg) and transfer it to a clean, dry vial.

- Add a known volume of the solvent of interest (e.g., 1 mL) to the vial.

- Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

- Equilibration:

- Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

- Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The solution should have visible undissolved solid at the bottom.

- Separation of Saturated Solution:

- After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

- Sample Preparation for Analysis:

- Carefully withdraw a known volume of the clear supernatant using a pipette, being cautious not to disturb the pellet.

- Filter the supernatant through a 0.2 µm syringe filter to remove any remaining micro-particulates.

- Prepare a series of dilutions of the filtered saturated solution in the same solvent.

- Quantification:

- Spectrophotometry: Measure the absorbance of the diluted solutions at the absorbance maximum (λ_max) of Marina Blue (approximately 365 nm).

- Spectrofluorometry: Measure the fluorescence emission of the diluted solutions at the emission maximum (λ_em) of Marina Blue (approximately 460 nm) after excitation at the excitation maximum (λ_ex).

- Create a standard curve by plotting absorbance or fluorescence intensity versus the concentration of known standards of Marina Blue.

- Calculation:

- Using the standard curve, determine the concentration of Marina Blue in the diluted saturated solutions.

- Calculate the concentration of the original saturated solution, taking into account the dilution factors.

- Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

4. Notes:

- Ensure the syringe filter material is compatible with the solvent being used to avoid introducing contaminants.

- Perform the experiment in triplicate to ensure the reproducibility of the results.

- The pH of aqueous solutions can significantly impact the solubility and fluorescence of coumarin dyes; therefore, it is crucial to control and report the pH of aqueous solvents.

Mandatory Visualizations

Experimental Workflow for Flow Cytometry Staining

The following diagram illustrates a typical workflow for staining cells with a Marina Blue-conjugated antibody for analysis by flow cytometry.

Caption: Workflow for cell staining with a Marina Blue conjugate for flow cytometry.

Logical Relationship for Solubility Testing

The following diagram outlines the decision-making process for selecting an appropriate solvent for Marina Blue based on initial solubility tests.

Caption: Decision tree for selecting a suitable solvent for Marina Blue.

Conclusion

This technical guide provides essential information regarding the solubility and solvent compatibility of Marina Blue dye. While comprehensive quantitative data remains limited in public domains, the provided qualitative information and experimental protocols offer a solid foundation for researchers to effectively utilize this versatile fluorophore. The successful application of Marina Blue is contingent upon careful consideration of its solubility in the chosen solvent system to ensure optimal performance and reproducible results. It is strongly recommended that researchers perform their own solubility tests for their specific lots of dye and experimental conditions.

References

safety and handling of Marina blue compound

An In-depth Technical Guide on the Safety and Handling of Marina Blue Compound

This technical guide provides comprehensive information on the safety, handling, and experimental use of Marina Blue, a fluorescent dye from the coumarin family. It is intended for researchers, scientists, and drug development professionals who utilize this fluorophore in their work. Marina Blue is notable for its bright blue fluorescence, which is particularly strong even at neutral pH, making it a valuable tool in biological imaging and labeling.

Compound Identification and Properties

Marina Blue is a 6,8-difluoro-7-hydroxycoumarin derivative. For biochemical applications, it is commonly supplied as an amine-reactive succinimidyl ester (SE), which allows for covalent labeling of proteins and other molecules with primary amine groups.

Table 1: Physicochemical and Spectroscopic Properties of Marina Blue

| Property | Value | Reference |

| Chemical Name (Succinimidyl Ester) | Marina Blue™ succinimidyl ester | |

| CAS Number (Succinimidyl Ester) | 215868-29-4 | [1] |

| Molecular Formula (Succinimidyl Ester) | C₁₆H₁₁F₂NO₇ | |

| Molecular Weight (Succinimidyl Ester) | 367.26 g/mol | |

| Excitation Maximum (λex) | ~365 nm | [2][3][4] |

| Emission Maximum (λem) | ~460 nm | [2][3][4] |

| Appearance | Lyophilized solid | [5] |

| Solubility | Soluble in anhydrous DMSO or DMF | [6] |

Safety and Handling

Hazard Identification

The primary hazards are associated with the amine-reactive nature of the succinimidyl ester and the potential for irritation or sensitization from the dye itself. As with any chemical compound, it should be handled with care, assuming it is potentially harmful.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles should be worn at all times.

-

Hand Protection: Nitrile or other suitable chemical-resistant gloves are required.

-

Body Protection: A standard laboratory coat should be worn.

Handling and Storage

-

Storage: Upon receipt, store the lyophilized product at -20°C, protected from light and moisture.[7] A desiccator can be used to further prevent degradation.

-

Handling: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[7] Prepare solutions immediately before use, as the succinimidyl ester is not stable in solution, especially in the presence of moisture.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust from the lyophilized powder.

Table 2: General Safety and Handling Summary

| Precaution Category | Guideline |

| Exposure Controls | Use in a well-ventilated area or a chemical fume hood. |

| Ingestion | Do not ingest. Wash hands thoroughly after handling. |

| Inhalation | Avoid inhaling dust from the lyophilized powder. |

| Skin Contact | Avoid contact with skin. In case of contact, wash immediately with soap and water. |

| Eye Contact | Avoid contact with eyes. In case of contact, rinse immediately with plenty of water. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Experimental Protocols

Marina Blue succinimidyl ester is primarily used for the covalent labeling of primary amines on proteins, peptides, and amine-modified oligonucleotides. The following is a general protocol for protein labeling.

Reagent Preparation

-

Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate or 50 mM sodium borate, at a pH of 8.3-8.5.[6] The protein concentration should ideally be 2-10 mg/mL.[6] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.[6]

-

Dye Solution: Immediately before use, dissolve the Marina Blue succinimidyl ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[6][8] Vortex to ensure the dye is fully dissolved.

Protein Labeling Reaction

The following diagram illustrates the workflow for a typical protein conjugation experiment.

Detailed Protocol Steps

-

Initiate Reaction: While gently stirring the protein solution, slowly add the calculated volume of the Marina Blue SE solution. A starting point for optimization is a molar ratio of dye to protein between 5:1 and 20:1.[6]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

-

Quenching (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography (e.g., Sephadex G-25) column equilibrated with a suitable buffer like Phosphate-Buffered Saline (PBS).[9] The first colored fraction to elute is the labeled protein.

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Marina Blue (~365 nm, A₃₆₅).

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.

-

Calculate the DOL using the Beer-Lambert law. The specific extinction coefficients for Marina Blue and the correction factor at 280 nm would be required from the manufacturer for an exact calculation.

Mechanism of Action